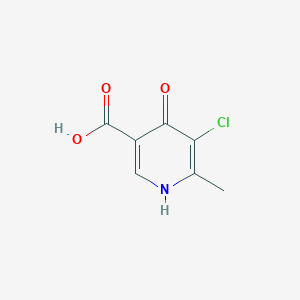
5-Chloro-4-hydroxy-6-methylpyridine-3-carboxylic acid
Descripción general
Descripción
5-Chloro-4-hydroxy-6-methylpyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Chloro-4-hydroxy-6-methylpyridine-3-carboxylic acid (also known as 5-chloro-4-hydroxy-6-methylpyridine-3-carboxylate) is a pyridine derivative with significant biological activity, particularly in the fields of pharmacology and microbiology. This compound exhibits various properties, including antibacterial and antifungal activities, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a chloro group, a hydroxyl group, and a carboxylic acid moiety on the pyridine ring. This unique arrangement contributes to its biological activity.
Chemical Formula: CHClNO
Molecular Weight: 189.58 g/mol
Antimicrobial Properties
Recent studies have demonstrated that this compound possesses notable antimicrobial properties against various bacterial and fungal strains.
-
Antibacterial Activity:
- The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains including Bacillus subtilis and Escherichia coli .
- A comparative study indicated that derivatives of pyridine compounds, including this one, demonstrated enhanced antibacterial activity when electron-withdrawing or electron-donating groups were present .
-
Antifungal Activity:
- The compound also displays antifungal activity, particularly against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to strong inhibition .
- In vitro tests have confirmed its potential as an antifungal agent, suggesting that it could be developed into a therapeutic option for fungal infections.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the hydroxyl and carboxylic acid groups play crucial roles in binding to bacterial cell walls or inhibiting essential metabolic pathways within microbial cells.
Study on Antimicrobial Efficacy
A study conducted by researchers examined the antimicrobial efficacy of various pyridine derivatives, including this compound. The results were as follows:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 5-Chloro-4-hydroxy-6-methylpyridine | E. coli | 12.34 |
| S. aureus | 8.76 | |
| C. albicans | 16.50 | |
| Fusarium oxysporum | 20.00 |
Bioconversion Studies
Research involving the bioconversion of pyridine derivatives using whole cells of Burkholderia sp. indicated that this compound could be metabolized effectively, leading to the production of hydroxylated derivatives with enhanced biological activity .
Propiedades
IUPAC Name |
5-chloro-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-3-5(8)6(10)4(2-9-3)7(11)12/h2H,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVQQSUTDBVWSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















